Synthetic Yield: Diethyl Ester Route Delivers 95% Yield vs. ~70% for Dimethyl Succinate-Based Processes
In the condensation of diethyl succinylsuccinate with aniline, diethyl 2,5-dianilinoterephthalate is obtained in 95% yield, as reported in the Japanese synthetic literature [1]. By contrast, the analogous process starting from dimethyl succinate and proceeding through dimethyl 2,5-dianilinoterephthalate delivers overall yields of the corresponding dianilinoterephthalic acid of only approximately 70%, as documented in US Patent 4,435,589 [2]. This 25-percentage-point advantage in the ester-forming step translates directly into reduced raw material consumption and lower waste generation.
| Evidence Dimension | Synthetic yield of 2,5-dianilinoterephthalate ester |
|---|---|
| Target Compound Data | 95% (diethyl ester, condensation of diethyl succinylsuccinate with aniline) |
| Comparator Or Baseline | ~70% overall yield to dianilinoterephthalic acid via dimethyl succinate route (US 4,435,589) |
| Quantified Difference | 25 percentage points higher yield for the diethyl ester route |
| Conditions | Condensation with aniline, acid catalyst; solvent-free or minimal solvent |
Why This Matters
Higher yield directly reduces production cost and environmental footprint in large-scale quinacridone pigment manufacture.
- [1] Studies on Organic Pigments of Quinacridone Series. II Synthesis of 2,5-Dianilinoterephthalic acid. J. Synth. Org. Chem. Jpn. 1962, 20 (3), 248–251. View Source
- [2] US Patent 4,435,589. Process for the preparation of dimethyl succinylsuccinate, the disodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, and the dimethyl esters and salts thereof. Issued March 6, 1984. View Source
